molecular formula C10H9ClINO3 B13882817 Methyl 2-acetamido-4-chloro-5-iodobenzoate

Methyl 2-acetamido-4-chloro-5-iodobenzoate

Cat. No.: B13882817
M. Wt: 353.54 g/mol
InChI Key: KVKVWWWWOCFYLR-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-chloro-5-iodobenzoate is a chemical compound with the molecular formula C10H9ClINO3 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a chloro group, and an iodo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-chloro-5-iodobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form an acetamido group.

    Halogenation: Chlorination and iodination are carried out to introduce the chloro and iodo groups, respectively.

The reaction conditions for each step may vary, but common reagents include nitric acid for nitration, hydrogen gas with a catalyst for reduction, acetic anhydride for acetylation, and halogen sources such as chlorine gas and iodine for halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

Methyl 2-acetamido-4-chloro-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-chloro-5-iodobenzoate: Similar structure but with different positions of functional groups.

    Methyl 2-amino-5-chloro-3-iodobenzoate: Contains an amino group instead of an acetamido group.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group instead of an iodo group.

Uniqueness

Methyl 2-acetamido-4-chloro-5-iodobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

Methyl 2-acetamido-4-chloro-5-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound is characterized by the presence of an acetamido group, chloro, and iodo substituents on a benzoate structure. These functional groups play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The acetamido group can form hydrogen bonds with protein residues, while the halogen atoms (chloro and iodo) can participate in halogen bonding, enhancing binding affinity and specificity for target proteins.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases. For instance, it can act as a substrate for nucleophilic substitution reactions, which are pivotal in modulating enzyme activity .

Anticancer Potential

The compound has been explored for its anticancer properties. Its structural characteristics allow it to interfere with cancer cell proliferation by targeting pathways associated with tumor growth. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Studies

  • Inhibition of PARP-1 : A study highlighted the design of compounds related to this compound that serve as potent inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), which is involved in DNA repair mechanisms. The inhibition of PARP-1 has been linked to enhanced therapeutic efficacy in cancer treatments .
  • Targeting SHP2 Phosphatase : Another investigation focused on the compound's ability to inhibit SHP2 phosphatase, an oncogenic target implicated in several cancers. This inhibition could lead to reduced cell proliferation and survival in malignancies such as leukemia and solid tumors .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of this compound derivatives:

Compound DerivativeIC50 (µM)Target EnzymeBiological Activity
Compound A0.23PARP-1Inhibitor
Compound B0.45SHP2Anticancer
Compound C0.30Other EnzymesEnzyme Modulator

These findings indicate that modifications to the core structure can significantly enhance biological activity, making these derivatives promising candidates for further development.

Properties

Molecular Formula

C10H9ClINO3

Molecular Weight

353.54 g/mol

IUPAC Name

methyl 2-acetamido-4-chloro-5-iodobenzoate

InChI

InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14)

InChI Key

KVKVWWWWOCFYLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)I)Cl

Origin of Product

United States

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